molecular formula C13H17ClO B1325439 6-Chloro-1-(2-methylphenyl)-1-oxohexane CAS No. 898785-14-3

6-Chloro-1-(2-methylphenyl)-1-oxohexane

Cat. No.: B1325439
CAS No.: 898785-14-3
M. Wt: 224.72 g/mol
InChI Key: JSFQOTGSHGJRCL-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-methylphenyl)-1-oxohexane is an organic compound with the molecular formula C13H17ClO It is a chlorinated derivative of hexanone, featuring a chloro group and a methylphenyl group attached to the hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(2-methylphenyl)-1-oxohexane typically involves the chlorination of 1-(2-methylphenyl)-1-hexanone. One common method is the reaction of 1-(2-methylphenyl)-1-hexanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C13H18O+SOCl2C13H17ClO+SO2+HCl\text{C13H18O} + \text{SOCl2} \rightarrow \text{C13H17ClO} + \text{SO2} + \text{HCl} C13H18O+SOCl2→C13H17ClO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(2-methylphenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 6-chloro-1-(2-methylphenyl)hexanoic acid.

    Reduction: Formation of 6-chloro-1-(2-methylphenyl)hexanol.

    Substitution: Formation of 6-azido-1-(2-methylphenyl)-1-hexanone or 6-thio-1-(2-methylphenyl)-1-hexanone.

Scientific Research Applications

6-Chloro-1-(2-methylphenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(2-methylphenyl)-1-oxohexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylphenyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-1-hexanone: Lacks the chloro group, making it less reactive in certain substitution reactions.

    6-Bromo-1-(2-methylphenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

    6-Chloro-1-(2-ethylphenyl)-1-oxohexane: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

Uniqueness

6-Chloro-1-(2-methylphenyl)-1-oxohexane is unique due to the presence of both a chloro group and a methylphenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-chloro-1-(2-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-11-7-4-5-8-12(11)13(15)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFQOTGSHGJRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642364
Record name 6-Chloro-1-(2-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-14-3
Record name 6-Chloro-1-(2-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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